(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride
Overview
Description
(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride is a high-purity amino acid compound with a solid form. It is known for its versatility and is used in various research and industrial applications. This compound has a molecular weight of 195.6870 g/mol and contains a defined atom stereocenter count of one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride involves several steps. One common method includes the reaction of 4-methyl-2-(methylamino)pentanoic acid with methanol in the presence of a suitable catalyst to form the ester. This ester is then converted to its hydrochloride salt by reacting with hydrochloric acid. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity starting materials and catalysts is crucial to achieve the desired product quality. The final product is usually purified through crystallization or recrystallization techniques to obtain a high-purity solid form .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research on its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share structural similarities and are used in medicinal chemistry for their biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with similar functional groups used in the synthesis of dyes and pharmaceuticals.
Uniqueness
(S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride is unique due to its specific stereochemistry and high purity, making it particularly valuable in research and industrial applications. Its defined stereocenter allows for precise interactions in biochemical studies, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl (2S)-4-methyl-2-(methylamino)pentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYPGIMVFQAVJF-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3339-45-5 | |
Record name | L-Leucine, N-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3339-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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